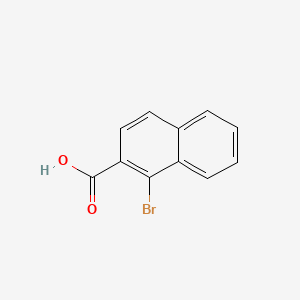

1-Bromo-2-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVIRKAVBZITDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174781 | |

| Record name | 1-Bromo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20717-79-7 | |

| Record name | 1-Bromo-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20717-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020717797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of a Bifunctional Naphthalene Core

An In-Depth Technical Guide to 1-Bromo-2-naphthoic Acid (CAS 20717-79-7)

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound stands out as a particularly valuable intermediate, offering chemists a rigid naphthalene scaffold equipped with two orthogonal, highly versatile functional groups. The presence of a carboxylic acid and a bromine atom on adjacent positions of the fused ring system allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique chemical properties.

Core Molecular Profile and Physicochemical Properties

This compound (CAS: 20717-79-7) is an organic compound featuring a naphthalene backbone, a stable and hydrophobic two-ring aromatic system.[1] The strategic placement of a bromine atom at the C-1 position and a carboxylic acid group at the C-2 position dictates its reactivity.[2] The bromine serves as an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for transformations such as amidation and esterification.[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20717-79-7 | [3] |

| Molecular Formula | C₁₁H₇BrO₂ | [3][4] |

| Molecular Weight | 251.08 g/mol | [3][4] |

| Appearance | White to yellow to light brown powder or crystalline powder | [3][4] |

| Melting Point | 191 °C | [4] |

| Boiling Point | 372.7±25.0 °C (Predicted) | [4] |

| Density | 1.648 (Predicted) | [4] |

| pKa | 2.85±0.30 (Predicted) | [4] |

| InChI Key | VUVIRKAVBZITDO-UHFFFAOYSA-N | [3][4] |

| SMILES | OC(=O)c1ccc2ccccc2c1Br |[3] |

Synthesis Pathway: Accessing the Core Scaffold

While numerous applications of this compound are documented, its direct synthesis is less commonly detailed than that of its isomers. A plausible and effective route involves the selective bromination of 2-naphthoic acid. This electrophilic aromatic substitution is directed to the C-1 position due to the activating and ortho-directing nature of the existing alkyl substituent on the naphthalene ring, although the carboxylic acid group is deactivating. A general procedure analogous to the bromination of related naphthol compounds can be adapted.[5]

Proposed Experimental Protocol: Bromination of 2-Naphthoic Acid

This protocol is a generalized procedure and requires laboratory optimization for scale and purity.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Reagent Addition : To this solution, add potassium bromide (1 equivalent).[5] Stir the mixture to ensure homogeneity.

-

Initiation of Bromination : Slowly add an oxidizing agent, such as 30% hydrogen peroxide (1 equivalent), dropwise to the stirring solution at room temperature (20°C).[5] The reaction will generate elemental bromine in situ, which then acts as the electrophile.

-

Reaction Monitoring : Allow the reaction to proceed with stirring for 10-12 hours.[5] Monitor the consumption of the starting material using an appropriate technique, such as Thin-Layer Chromatography (TLC).

-

Product Isolation : Upon completion, cool the reaction mixture in an ice bath (0°C) for several hours to precipitate the product.[5]

-

Purification : Collect the crude this compound by vacuum filtration. Wash the solid with cold water to remove residual acid and salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

The Duality of Reactivity: A Synthetic Chemist's Toolkit

The synthetic utility of this compound stems from the ability to selectively address its two functional groups.[2] This dual reactivity enables its use in domino or sequential reactions to rapidly build molecular complexity.

A. Metal-Catalyzed Cross-Coupling Reactions at the C-1 Position

The carbon-bromine bond is the primary site for constructing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[2] This functionality is essential for elaborating the molecular scaffold.

Key Cross-Coupling Applications:

-

Suzuki-Miyaura Reactions : For the synthesis of axially chiral biaryls.[3][4]

-

Domino Coupling Reactions : Used to create phenanthridinone derivatives.[3][4]

-

Buchwald-Hartwig Amination : To introduce nitrogen-containing functional groups.[2]

Generalized Cross-Coupling Protocol

-

Inert Atmosphere : Charge a reaction vessel with this compound (1 eq.), a boronic acid or other coupling partner (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Solvent Addition : Add a degassed solvent system (e.g., toluene/water, dioxane).

-

Reaction Conditions : Heat the mixture under an inert atmosphere (Nitrogen or Argon) at a temperature ranging from 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up : After cooling, perform an aqueous work-up. Acidify the aqueous layer to precipitate the product, which can then be extracted with an organic solvent.

-

Purification : Purify the final compound using column chromatography or recrystallization.

Cross-Coupling Workflow Diagram

Caption: Generalized workflow for cross-coupling reactions.

B. Transformations of the Carboxylic Acid Group at the C-2 Position

The carboxylic acid group provides a second, distinct reaction site. Standard organic transformations can be applied to this group, often after the cross-coupling step is complete.

Common Transformations:

-

Amidation : Reaction with amines, often activated by coupling agents (e.g., HATU, EDC), to form amides. This is crucial for incorporating the scaffold into peptide-like structures.

-

Esterification : Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to produce esters.

-

Reduction : Conversion to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cyclocondensation : The carboxylic acid can participate in cyclization reactions, for example, in the synthesis of benzimidazoles and benzimidazolequinone derivatives.[3][4]

Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a valuable precursor for a range of functional molecules.

-

Pharmaceutical Intermediates : It is a key reactant in the synthesis of binaphthyl-based amino acids, benzimidazoles, and phenanthridinone derivatives, many of which are scaffolds for biologically active compounds.[3][4] Its derivatives have been investigated as potential antiproliferative agents, possibly through the inhibition of enzymes like IDO1.[1] The broader naphthoic acid template is used in designing antagonists for G protein-coupled receptors like P2Y14R, which are targets in inflammation.[6]

-

Biochemical Probes : The scaffold is used to construct molecular probes for studying human cytochrome P450 enzymes, which are critical in drug metabolism.[3][4]

-

Materials Science : The rigid, aromatic nature of the naphthalene core makes its derivatives suitable for creating polymers and ligands for advanced materials.[2]

Safety and Handling

According to aggregated GHS data, this compound is considered a hazardous chemical and requires careful handling.[7][8]

-

Hazard Classification :

-

Recommended Personal Protective Equipment (PPE) :

-

Eye Protection : Wear safety glasses with side-shields or goggles.[3][8]

-

Hand Protection : Wear compatible chemical-resistant gloves.[3][8]

-

Respiratory Protection : Use a NIOSH-approved respirator (e.g., N95) when handling the powder to avoid dust inhalation.[3][8]

-

Skin and Body Protection : Wear a lab coat.[8]

-

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid generating dust. Wash hands thoroughly after handling.[8]

-

Storage : Store in a tightly sealed container in a dry, room-temperature environment.[4][9]

References

- The Role of this compound in Organic Synthesis. Google AI Test Kitchen.

- This compound ≥ 98% 20717-79-7. Sigma-Aldrich.

- This compound. Organix, Inc.

- CAS 20717-79-7: 1-Bromo-2-naphthalenecarboxylic acid. CymitQuimica.

- 1-Bromo-2-naphthol synthesis. ChemicalBook.

- This compound. Chongqing Chemdad Co., Ltd.

- This compound | C11H7BrO2 | CID 88665. PubChem - NIH.

- This compound, 98% 1 g. Thermo Scientific Chemicals.

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- This compound 20717-79-7. Tokyo Chemical Industry (India) Pvt. Ltd.

- A Technical Guide to the Synthesis of 1-Naphthoic Acid

- 20717-79-7|this compound. BLD Pharm.

- This compound. Echemi.

- This compound synthesis. ChemicalBook.

- 1-Bromo-2-naphthol | 573-97-7. ChemicalBook.

- SAFETY DATA SHEET - 6-Bromo-2-naphtalenecarboxylic acid. Thermo Fisher Scientific.

- SAFETY DATA SHEET - 1-Bromo-2-naphthol. Fisher Scientific.

- 1-Naphthoic acid. Wikipedia.

- 1-Bromo-2-naphthol(573-97-7) 1H NMR spectrum. ChemicalBook.

- Synthesis of 1-Bromo-2-Naphthol | PPT. Slideshare.

- α-NAPHTHOIC ACID. Organic Syntheses Procedure.

- 6-Bromo-2-Naphthoic Acid: Comprehensive Overview and Applic

- An In-depth Technical Guide to the Chemical Properties of 1-Methoxy-4-bromo-2-naphthoic acid. Benchchem.

- 1-Bromo-2-naphthol | C10H7BrO | CID 11316. PubChem - NIH.

- This compound 98.0+%, TCI America™. Fisher Scientific.

- Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes. PMC.

- Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC - NIH.

- WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

- 1-Bromo-2-naphthol | 573-97-7. TCI AMERICA.

- 2-Naphthalenecarboxylic acid. NIST WebBook.

- 8-Bromo-1-naphthoic acid | C11H7BrO2 | CID 72873. PubChem.

- This compound. Sigma-Aldrich.

- JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

Sources

- 1. CAS 20717-79-7: 1-Bromo-2-naphthalenecarboxylic acid [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound = 98 20717-79-7 [sigmaaldrich.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 6. Exploring a 2-Naphthoic Acid Template for the Structure-Based Design of P2Y14 Receptor Antagonist Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 20717-79-7|this compound|BLD Pharm [bldpharm.com]

physicochemical properties of 1-Bromo-2-naphthoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-naphthoic acid

Introduction

This compound (CAS No: 20717-79-7) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the landscape of organic synthesis and medicinal chemistry.[1] Its rigid naphthalene core, substituted with both a nucleophilic carboxylic acid and an electrophilically reactive bromine atom, offers a versatile platform for constructing complex molecular architectures. This dual reactivity makes it an indispensable intermediate in the synthesis of a wide array of compounds, including axially chiral biaryls, benzimidazoles, and specialized probes for human cytochrome P450 enzymes.[1][2]

This guide provides a comprehensive exploration of the core . As a Senior Application Scientist, the following sections are designed to deliver not just data, but also the underlying scientific rationale and field-proven methodologies essential for its effective utilization in research and development. The protocols described herein are grounded in established principles to ensure reliability and reproducibility for scientists and drug development professionals.

Section 1: Core Physicochemical Properties

The fundamental properties of this compound dictate its behavior in both storage and reaction environments. These characteristics are summarized below and form the basis for its application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 20717-79-7 | [2][3] |

| Molecular Formula | C₁₁H₇BrO₂ | [2][3] |

| Molecular Weight | 251.08 g/mol | [2][3] |

| Appearance | White to yellow to light brown powder/crystalline powder | [1][4][5] |

| Melting Point | 191 °C | [1][5] |

| Boiling Point | 372.7 ± 25.0 °C (Predicted) | [1] |

| pKa | 2.85 ± 0.30 (Predicted) | [1] |

The compound is a solid at room temperature and is generally stable, though it is incompatible with strong bases and strong oxidizing agents.[6] Its high melting point is characteristic of its rigid, planar aromatic structure, which allows for efficient crystal lattice packing.

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing reaction conditions, purification strategies, and bioavailability. As a substituted aromatic carboxylic acid, the solubility of this compound is dictated by the interplay between the polar carboxylic acid group and the large, nonpolar bromonaphthalene ring system. It is expected to be sparingly soluble in water but soluble in many organic solvents.[7]

Experimental Protocol: Solubility Determination

This protocol provides a systematic approach to qualitatively assess the solubility of this compound across a range of relevant solvents.

Materials:

-

This compound

-

Small test tubes (10 x 75 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Solvents: Deionized water, 5% w/v HCl, 5% w/v NaOH, 5% w/v NaHCO₃, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Diethyl Ether.

Procedure:

-

Sample Preparation: Add approximately 25 mg of this compound to a small, dry test tube.[8][9]

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in 0.25 mL increments.[8]

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30 seconds. Visually inspect for dissolution.

-

Observation: If the solid dissolves completely after adding 0.75 mL, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble.

-

Acid/Base Confirmation:

-

For the test tube with 5% NaOH where solubility is observed, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[9]

-

The reaction with 5% NaHCO₃ is a key indicator for carboxylic acids. Effervescence (CO₂ bubble formation) indicates the presence of a sufficiently strong acidic group like a carboxylic acid.[9][10]

-

Causality Behind Experimental Choices:

-

Sequential Solvent Addition: Adding the solvent in portions ensures that solubility is not overestimated and allows for the observation of partial solubility.

-

Aqueous Acid/Base: Using 5% HCl and 5% NaOH probes the compound's acidic and basic functionalities. As a carboxylic acid, it is expected to be insoluble in acidic media but soluble in a basic medium like NaOH through the formation of its water-soluble sodium salt (sodium 1-bromo-2-naphthoate).[11]

-

Sodium Bicarbonate: NaHCO₃ is a weaker base than NaOH. A positive solubility test (with effervescence) in this medium distinguishes strong organic acids (like carboxylic acids) from weaker ones (like phenols).[9]

Caption: General workflow for determining the solubility class of an organic compound.

Section 3: Acidity and pKa Analysis

The pKa, or acid dissociation constant, is a quantitative measure of a molecule's acidity in solution. For this compound, the pKa value is governed by the carboxylic acid moiety and is crucial for predicting its behavior in different pH environments, which is fundamental in drug development for absorption and formulation studies. The predicted pKa of ~2.85 suggests it is a relatively strong organic acid.[1] Potentiometric titration is the gold-standard method for its experimental determination.[12]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa value by monitoring pH changes during titration with a strong base.

Materials:

-

This compound (high purity)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Solvent (e.g., a Methanol/Water mixture if solubility in pure water is low)

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[13]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the chosen solvent to a final concentration of approximately 1-10 mM. To ensure constant ionic strength, add KCl to a concentration of 0.15 M.[13]

-

Initial Acidification: If necessary, adjust the initial pH of the sample solution to ~2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[13]

-

Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, immerse the pH electrode, and position the burette filled with 0.1 M NaOH.

-

Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[13]

-

Data Collection: Continue the titration well past the equivalence point (the point of the steepest pH change).

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the inflection point of this curve.

-

The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the acid and its conjugate base are equal.[14]

-

Trustworthiness through Self-Validation: The accuracy of this protocol is validated by the characteristic sigmoidal shape of the titration curve. A well-defined inflection point is indicative of a clean acid-base reaction, providing confidence in the determined pKa value.[15]

Caption: Workflow for experimental pKa determination via potentiometric titration.

Section 4: Spectroscopic Signature

Spectroscopic analysis provides a fingerprint of a molecule's structure. For this compound, IR and NMR spectroscopy are essential tools for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

Aromatic C-H Stretch: A sharp absorption will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[16][17]

-

C=O Stretch (Carbonyl): A strong, sharp absorption is expected around 1700-1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.

-

C=C Stretch (Aromatic Ring): Several medium to weak bands will be present in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the naphthalene ring.[16][18]

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically between 600-500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Expected ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >12 ppm. This signal may not always be observed depending on the solvent and concentration.

-

Aromatic Protons (Ar-H): The six protons on the naphthalene ring will appear in the aromatic region, typically between 7.0-9.0 ppm.[16][19] Due to the substitution pattern, they will be chemically non-equivalent and will likely exhibit a complex pattern of doublets and multiplets due to spin-spin coupling. The proton adjacent to the bromine atom and the proton ortho to the carboxylic acid group are expected to be the most deshielded.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): This carbon will appear as a singlet in the downfield region, typically around 165-175 ppm.

-

Aromatic Carbons (Ar-C): The ten carbons of the naphthalene ring will appear in the range of 110-150 ppm.[17][19] The carbon attached to the bromine (C1) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbon attached to the carboxylic acid group (C2) and the other quaternary carbons will also be identifiable.

Protocol for Spectroscopic Analysis

-

Sample Preparation (NMR): Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Sample Preparation (IR): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: Acquire the spectrum according to the instrument's standard operating procedures. For NMR, standard 1D proton and carbon experiments are sufficient for initial characterization.

Section 5: Stability and Reactivity Insights

The chemical reactivity of this compound is defined by its two primary functional groups: the carboxylic acid and the aryl bromide. This dual functionality is the source of its utility as a synthetic intermediate.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, reduction to an alcohol, or conversion to an acyl halide. These reactions allow for its incorporation into larger, more complex molecules.

-

Aryl Bromide: The bromine atom is an excellent leaving group, making the C1 position susceptible to a wide range of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

Caption: Key reaction pathways for the functional groups of this compound.

Conclusion

This compound is a valuable reagent whose utility is deeply rooted in its distinct physicochemical properties. Its defined melting point and spectroscopic signature provide clear metrics for identity and purity. The acidic nature of its carboxylic group and its characteristic solubility profile govern its behavior in various chemical environments, while the dual reactivity of its functional groups offers a rich platform for synthetic innovation. The experimental protocols and theoretical insights provided in this guide equip researchers, scientists, and drug development professionals with the essential knowledge to confidently and effectively utilize this versatile compound in their work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

General Chemistry Lab. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemspace. (n.d.). The Role of this compound in Organic Synthesis. Retrieved from [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for Ni-catalyzed carboxylation of aryl halides with HCO2Li•H2O. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Babylon. (n.d.). Qualitative Identification of Unknown Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Washington. (n.d.). Determination of pKa's from titration curves. Retrieved from [Link]

-

Autech. (2025). 6-Bromo-2-Naphthoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

-

ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved from [Link]

-

MilliporeSigma. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

BMRB. (n.d.). BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). Retrieved from [Link]

-

BoroPharm Inc. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound = 98 20717-79-7 [sigmaaldrich.com]

- 3. This compound | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 440390010 [thermofisher.com]

- 5. This compound | BoroPharm Inc. [boropharm.com]

- 6. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Bromo-2-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-naphthoic acid, a halogenated aromatic carboxylic acid, serves as a pivotal building block in the synthesis of complex organic molecules.[1] Its utility in medicinal chemistry and materials science is underscored by the strategic placement of the bromo and carboxyl functional groups on the rigid naphthalene scaffold. These functionalities allow for a diverse range of chemical transformations, making it a valuable precursor for creating novel pharmaceuticals and functional materials.[1][2] This technical guide provides a comprehensive analysis of the molecular structure and bonding of this compound, offering insights into its geometry, electronic properties, and the interplay of intramolecular and intermolecular forces that govern its behavior.

Molecular Geometry and Bonding

The molecular framework of this compound is characterized by a planar naphthalene ring system substituted with a bromine atom at the C1 position and a carboxylic acid group at the C2 position.[3] The geometry of this molecule is a consequence of the hybridization of its constituent atoms and the steric and electronic interactions between the substituents and the aromatic core.

The Naphthalene Core

The naphthalene bicycle is inherently aromatic, with delocalized π-electrons across the ten carbon atoms. This delocalization results in a largely planar structure. The carbon-carbon bond lengths within the rings are intermediate between those of single and double bonds, a hallmark of aromatic systems.

Substituent Effects on Geometry

The presence of the bulky bromine atom and the carboxylic acid group at adjacent positions introduces significant steric strain.[4] To alleviate this, the carboxylic acid group is expected to be twisted out of the plane of the naphthalene ring. This is corroborated by the crystal structure of the closely related compound, methyl 1-bromo-2-naphthoate, where the methoxycarbonyl group is twisted by a dihedral angle of 29.8(3)° with respect to the naphthalene ring system.[5] A similar out-of-plane rotation is anticipated for the carboxylic acid group in this compound.

This steric hindrance also influences the bond angles around the C1 and C2 carbons. The C2-C1-Br and C1-C2-COOH bond angles are likely to be distorted from the ideal 120° of an sp² hybridized carbon to accommodate the bulky substituents.

A visual representation of the steric hindrance is provided in the diagram below:

Caption: General synthetic workflow for this compound.

Reactivity

The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. The bromine atom, being a good leaving group, can participate in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents at the C1 position. [1]

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. Its molecular structure is defined by the interplay of the aromatic naphthalene core and the steric and electronic effects of the adjacent bromo and carboxyl substituents. This leads to a non-planar geometry with a twisted carboxylic acid group. The presence of these functional groups also dictates its rich reactivity and its ability to form intermolecular hydrogen bonds and participate in π-π stacking interactions. A thorough understanding of its structure and bonding, as detailed in this guide, is crucial for its effective utilization in the design and synthesis of novel chemical entities.

References

-

Ballabh, A., et al. (2009). Methyl 1-bromo-2-naphthoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3264. Available at: [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 88665, this compound. Retrieved from [Link].

-

SpectraBase. 1-BROMO-2-NAPHTHALENECARBOXYLIC-ACID. Available at: [Link]

-

Pharmaffiliates. The Role of this compound in Organic Synthesis. Available at: [Link]

-

NIST. This compound. In NIST Chemistry WebBook. Available at: [Link]

-

PubMed. (1993). Redetermination of the Structures of 1-naphthoic Acid and 2-naphthoic Acid. Acta Crystallogr C, 49(11), 1952-1958. Available at: [Link]

-

Wikipedia. 1-Naphthoic acid. Available at: [Link]

-

SIELC Technologies. UV-Vis Spectrum of 2-Naphthoic Acid. Available at: [Link]

-

StackExchange. Is regioselectivity affected by steric factors during alkylation of naphthalene? Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 1-bromo-2-naphthoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-naphthoic Acid from 2-Naphthoic Acid

This guide provides an in-depth exploration of the synthesis of 1-Bromo-2-naphthoic acid, a valuable intermediate in the development of pharmaceuticals and advanced materials. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and outline methods for purification and characterization, ensuring a robust and reproducible synthesis for researchers and drug development professionals.

Strategic Overview: Mechanistic Insights and Regioselectivity

The conversion of 2-naphthoic acid to this compound is a classic example of electrophilic aromatic substitution (EAS) on a substituted polynuclear aromatic hydrocarbon. The success of this synthesis hinges on understanding the interplay between the inherent reactivity of the naphthalene core and the directing effects of the substituent.

The Naphthalene Ring System

Naphthalene is more reactive towards electrophilic substitution than benzene.[1] This is because the activation energy required to form the intermediate carbocation (a Wheland intermediate or sigma complex) is lower. In an unsubstituted naphthalene molecule, electrophilic attack is kinetically favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). The intermediate formed from α-attack is more stable because it can be described by more resonance structures that preserve a complete benzene ring, a concept known as maintaining "benzenoid" character.[1][2] This inherent preference for α-substitution is a critical factor in predicting the outcome of the reaction.[3][4]

The Role of the Carboxylic Acid Group

The carboxylic acid (-COOH) group is a deactivating substituent. Through its electron-withdrawing inductive (-I) and resonance (-M) effects, it reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.[5][6] In the context of a simple benzene ring, this deactivation is most pronounced at the ortho and para positions, leading the group to be a meta-director.[5][7]

Predicting the Outcome: A Balance of Effects

In the bromination of 2-naphthoic acid, these two factors are in opposition. The carboxylic acid at the C2 position deactivates the entire ring system. However, the position most activated for substitution remains the adjacent α-position (C1). The C3 position is also adjacent but is a β-position and is therefore less intrinsically reactive. While the -COOH group directs meta (to C5 or C7 on the adjacent ring), the kinetic favorability of attack at the C1 position on the same ring is the dominant factor. The reaction, therefore, proceeds with high regioselectivity to yield this compound.

Caption: Logical flow of the synthesis of this compound.

Experimental Protocol: A Validated Approach

This protocol is designed for robustness and high yield. Every step is critical for achieving the desired product purity.

Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Naphthoic Acid | C₁₁H₈O₂ | 172.18 | 10.0 g (58.1 mmol) | Starting material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | Solvent |

| Bromine | Br₂ | 159.81 | 3.2 mL (9.9 g, 61.9 mmol) | Brominating agent (handle in fume hood) |

| Sodium Bisulfite | NaHSO₃ | 104.06 | ~5 g | For quenching excess bromine |

| Deionized Water | H₂O | 18.02 | ~500 mL | For precipitation and washing |

| Ethanol/Water Mix | C₂H₅OH/H₂O | - | As needed | Recrystallization solvent |

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, 50 mL dropping funnel, magnetic stirrer with hotplate, Buchner funnel and flask, standard laboratory glassware.

Step-by-Step Synthesis Procedure

Sources

electrophilic bromination of 2-naphthalenecarboxylic acid

An In-Depth Technical Guide to the Electrophilic Bromination of 2-Naphthalenecarboxylic Acid

Abstract

This technical guide provides a comprehensive examination of the , a key transformation for the synthesis of functionalized naphthalene intermediates used in pharmaceutical and materials science. We will dissect the underlying mechanistic principles governing the reaction's regioselectivity, detailing the directing effects of the carboxylic acid substituent on the naphthalene core. A field-proven, step-by-step experimental protocol for the synthesis of 5-bromo-2-naphthalenecarboxylic acid is presented, accompanied by insights into reaction optimization, data analysis, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important aromatic substitution reaction.

Mechanistic Framework: Regioselectivity in a Deactivated Naphthalene System

The electrophilic aromatic substitution (EAS) of naphthalene is fundamentally different from that of benzene. The fused-ring system of naphthalene possesses a higher electron density and is generally more reactive towards electrophiles than benzene.[1] Electrophilic attack on unsubstituted naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) under kinetic control, as the resulting carbocation intermediate (an arenium ion or sigma complex) is better stabilized by resonance.[2]

The introduction of a substituent, such as a carboxylic acid group at the 2-position, profoundly alters this landscape. The carboxylic acid moiety is a moderately deactivating, electron-withdrawing group (EWG) due to both inductive and resonance effects.[3][4] In benzene chemistry, such groups direct incoming electrophiles to the meta position.[4][5]

On the 2-substituted naphthalene core, the directing effects are more complex. The primary influence of the deactivating -COOH group at C2 is to reduce the nucleophilicity of the ring to which it is attached (Ring A: C1-C4). Consequently, electrophilic attack is strongly directed towards the adjacent, "unsubstituted" ring (Ring B: C5-C8).

Within Ring B, the inherent preference for α-substitution still holds. Therefore, the electrophile (Br⁺) will preferentially attack the α-positions, C5 and C8. This leads to the formation of 5-bromo-2-naphthalenecarboxylic acid and 8-bromo-2-naphthalenecarboxylic acid as the major products. The synthesis of the 5-bromo isomer is well-documented and often favored.[6]

Generation of the Electrophile

The reaction requires a potent electrophile, typically generated in situ. Molecular bromine (Br₂) itself is not electrophilic enough to react with the deactivated naphthalene ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is used to polarize the Br-Br bond, creating a highly electrophilic species that behaves like a "Br⁺" equivalent.[7][8][9]

Caption: Generation of the bromine electrophile via Lewis acid catalysis.

Reaction Mechanism Pathway

The overall mechanism follows the canonical two-step process for electrophilic aromatic substitution:

-

Electrophilic Attack: The π-electron system of the unsubstituted ring of 2-naphthalenecarboxylic acid attacks the polarized bromine electrophile. This forms a resonance-stabilized carbocation intermediate, the sigma complex. The attack at C5 is shown below.

-

Aromatization: A weak base, such as the [FeBr₄]⁻ complex or a solvent molecule, abstracts a proton from the carbon bearing the new bromine atom. This restores the aromaticity of the ring, yielding the final product.[9]

Caption: Mechanism of bromination at the C5 position of 2-naphthalenecarboxylic acid.

Experimental Protocol: Synthesis of 5-Bromo-2-naphthalenecarboxylic Acid

This protocol is adapted from established procedures and is designed for high reliability and regioselectivity.[6] It functions as a self-validating system where the purification steps are designed to remove the specific impurities generated during the reaction.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |

| 2-Naphthalenecarboxylic Acid | C₁₁H₈O₂ | 172.18 | 50.0 g | 0.290 | Starting Material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 250 mL | - | Solvent |

| Bromine | Br₂ | 159.81 | 15 mL | 0.291 | Brominating Agent |

| Iodine | I₂ | 253.81 | 1.3 g | 0.005 | Catalyst |

| 1N Sodium Hydroxide | NaOH | 40.00 | ~275 mL | - | For work-up |

| Conc. Hydrochloric Acid | HCl | 36.46 | ~15 mL | - | For work-up |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology

-

Reaction Setup: In a fume hood, equip a suitable round-bottom flask with a magnetic stirrer and a reflux condenser. Add 2-naphthalenecarboxylic acid (50.0 g), glacial acetic acid (250 mL), iodine (1.3 g), and bromine (15 mL). Causality: Glacial acetic acid serves as a polar solvent capable of dissolving the starting material. The reaction is performed under a reflux condenser to maintain the reaction temperature at the boiling point of the solvent without loss of material.

-

Reaction Execution: Heat the mixture to reflux and maintain for 35 minutes. The mixture will become a thick yellow slurry. After the reflux period, cool the reaction to room temperature and continue stirring for 1 hour.[6] Causality: Heating provides the necessary activation energy. The post-reflux stirring ensures the reaction proceeds to completion.

-

Crude Product Isolation: Collect the solid product by filtration. Wash the collected solid with small portions of the filtrate (~50 mL total) to recover residual product from the flask. Air dry the solid in the fume hood.[6]

-

Purification via Acid-Base Extraction:

-

Transfer the crude solid to a beaker and add 275 mL of 1N NaOH solution. Stir the resulting slurry for 30 minutes.[6] Causality: The acidic product, 5-bromo-2-naphthalenecarboxylic acid, is deprotonated by NaOH to form its water-soluble sodium salt. Key non-acidic impurities and any unreacted starting material with lower acidity may remain as solids.

-

Filter the mixture to remove any insoluble impurities.

-

Transfer the light orange filtrate to a clean beaker. While stirring vigorously, slowly add concentrated hydrochloric acid until the pH of the mixture reaches 1.3. A white precipitate will form.[6] Causality: Re-protonation of the sodium carboxylate salt regenerates the water-insoluble carboxylic acid, causing it to precipitate from the solution in a purified form.

-

Continue stirring the acidified mixture for at least 4 hours to ensure complete precipitation.

-

-

Final Isolation and Drying: Collect the purified white solid by filtration and wash thoroughly with deionized water (200 mL). Dry the solid under vacuum at 50 °C to a constant weight.[6]

Data, Analysis, and Troubleshooting

Expected Results & Characterization

The protocol typically yields the target compound, 5-bromo-2-naphthalenecarboxylic acid, as a white crystalline solid.

| Compound | MW ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Naphthalenecarboxylic Acid | 172.18 | 185-187 | White solid |

| 5-Bromo-2-naphthalenecarboxylic Acid | 251.08 | 218-220 | White solid |

-

Yield: A typical yield for this procedure is approximately 46%.[6]

-

Purity: Purity should be assessed by HPLC. It is common to find a small percentage (~9%) of unreacted 2-naphthalenecarboxylic acid in the final product.[6] Further purification can be achieved by recrystallization if higher purity is required.

-

Spectroscopic Confirmation: The structure should be confirmed using ¹H and ¹³C NMR spectroscopy. The ¹H NMR will show a distinct set of aromatic protons, and the coupling patterns will be crucial for confirming the 5-bromo substitution pattern.

Troubleshooting and Optimization

-

Low Yield: If the yield is significantly lower than expected, ensure that the bromine was not lost prematurely during reflux. The reaction time can also be extended slightly, but this risks increasing the formation of di-brominated byproducts.

-

High Impurity Profile: The presence of significant starting material suggests an incomplete reaction. This could be due to insufficient heating time or loss of bromine. The presence of other isomers (e.g., 8-bromo-2-naphthalenecarboxylic acid) indicates a loss of regioselectivity, which can sometimes be influenced by the catalyst and solvent system.

-

Alternative Solvents: While acetic acid is effective, other solvents like 1,2-dichloroethane can be used, particularly if higher temperatures are needed for less reactive substrates.[10] However, solvent choice can impact regioselectivity and work-up procedures.

Conclusion

The is a classic example of regioselectivity dictated by substituent effects on a polycyclic aromatic system. The electron-withdrawing carboxylic acid group deactivates its own ring, directing the electrophilic attack to the α-positions (C5 and C8) of the adjacent ring. The provided experimental protocol offers a robust and reliable method for synthesizing 5-bromo-2-naphthalenecarboxylic acid, a valuable building block in medicinal chemistry and materials science. A thorough understanding of the underlying mechanism is critical for troubleshooting and adapting this reaction for the synthesis of other functionalized naphthalene derivatives.

References

- Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44, 4085-4088.

-

Doc Brown's Chemistry. (n.d.). Electrophilic substitution - halogenation mechanism. Retrieved from [Link]

-

Goodman, R. H., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. Available from: [Link]

-

Biswas, T. (2023, December 2). MCQ-101: Bromination of Naphthalene amide system. YouTube. Retrieved from [Link]

-

OrganicChemistryTutor.com. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Goodman, R. H., et al. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, April 1). Help with synthesis of 5-Bromo-2-naphthoic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

-

ResearchGate. (n.d.). Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates. Retrieved from [Link]

-

Corrosion Chemistry. (2024, June 5). Preparation of 6-Bromo-2-naphthol from 2-Naphthol. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr 3. Retrieved from [Link]

-

Pearson+. (2024, August 18). Electrophilic aromatic substitution usually occurs at the 1-position.... Retrieved from [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(v), 46-59. Available from: [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Wang, Z., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(5), 8795-8805. Available from: [Link]

-

Reddit. (2017, August 14). Solvent for Bromination with Br2. Retrieved from [Link]

-

MDPI. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 23(7), 1397-1403. Available from: [Link]

-

Pu, L. (2012). Regioselective Substitution of BINOL. Chemical Reviews, 112(8), 4539-4560. Available from: [Link]

-

MDPI. (2024). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

CECRI, Karaikudi. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Retrieved from [Link]

-

ResearchGate. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Retrieved from [Link]

-

Reddit. (2016, February 26). Solvent for NBS bromination. Retrieved from [Link]

-

ResearchGate. (n.d.). The bromination of naphthalene III.: The influence of temperature and catalysts on the proportion of α‐ and β‐bromonaphthalene formed; the equilibrium α. Retrieved from [Link]

-

Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]

- 3. youtube.com [youtube.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5-BROMO-2-NAPHTHOIC ACID | 1013-83-8 [chemicalbook.com]

- 7. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-2-naphthoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 1-bromo-2-naphthoic acid in organic solvents, designed for researchers, scientists, and professionals in drug development. This document navigates the theoretical principles governing solubility and provides practical methodologies for its empirical determination, addressing the critical need for this data in synthesis, purification, and formulation.

Introduction: The Significance of Solubility for this compound

This compound (C₁₁H₇BrO₂) is a key reactant and building block in the synthesis of a variety of complex organic molecules.[1] Its applications include the preparation of binaphthyl-based amino acids, benzimidazoles, and probes for human cytochrome P450 enzymes.[1] Understanding its solubility in different organic solvents is paramount for several reasons:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in solution.

-

Purification: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.

-

Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvents is a critical determinant of its bioavailability and the feasibility of different dosage forms.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip the researcher with the foundational knowledge and experimental protocols to determine it.[2]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar polarities are more likely to be soluble in one another. Several molecular attributes of this compound influence its solubility profile:

-

Polarity: The presence of a carboxylic acid group (-COOH) introduces polarity and the capacity for hydrogen bonding.[4] The naphthalene ring and the bromine atom, however, contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

-

Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is required to overcome the crystal lattice forces.[4]

-

Functional Groups: The carboxylic acid group can act as a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents.[4]

Based on these principles, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents. A related compound, 2-naphthoic acid, is sparingly soluble in hot water but soluble in ethanol, ether, and chloroform, which provides a useful point of comparison.[2]

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Acetic Acid | High | The carboxylic acid group can form strong hydrogen bonds with the solvent molecules. |

| Dipolar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the carboxylic acid group, although hydrogen bonding is less pronounced. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low | The large, nonpolar naphthalene ring will have favorable interactions, but the polar carboxylic acid group will be disfavored. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have intermediate polarity and can interact with both the polar and nonpolar regions of the molecule. |

Experimental Determination of Solubility

Given the lack of readily available quantitative data, empirical determination of solubility is essential. The following section outlines a robust, step-by-step protocol for this purpose.

Materials and Equipment

-

This compound (≥98% purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stirrer plate at a constant temperature.

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility values.

-

-

Quantification:

-

Dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

Factors Influencing Solubility Measurements

Several factors can influence the accuracy and reproducibility of solubility measurements:

-

Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a highly purified sample of this compound is essential.

-

Temperature Control: The solubility of solids in liquids is often temperature-dependent.[4] Maintaining a constant and accurately measured temperature during the experiment is crucial.

-

Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.

-

Solid State Properties: The crystalline form (polymorph) of the solid can impact its solubility. It is important to characterize the solid phase before and after the solubility measurement.

Safety Considerations

This compound is classified as a hazardous substance.[5] It can cause skin and serious eye irritation and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for detailed safety information.[5]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse in the literature, the principles of "like dissolves like" and the provided experimental protocol offer a robust approach for researchers to generate this critical data. Accurate solubility data is indispensable for the effective use of this compound in chemical synthesis, purification, and the development of novel therapeutics.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Sigma-Aldrich. (n.d.). This compound ≥98%.

- Fisher Scientific. (2021, December 24).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- Unknown. (n.d.). Factors affecting solubility.

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1-Methoxy-4-bromo-2-naphthoic acid.

- Zhang, Y., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents.

- American Chemical Society. (n.d.). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.

- ChemicalBook. (n.d.). This compound synthesis.

- BenchChem. (n.d.). Technical Support Center: Purification of 1-Methoxy-4-bromo-2-naphthoic acid.

- Thermo Fisher Scientific. (2025, September 23).

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.

- Fisher Scientific. (2021, December 24).

- Chongqing Chemdad Co., Ltd. (n.d.). This compound. ChemicalBook.

- AAT Bioquest. (2024, August 26).

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 1-Naphthoic Acid in Organic Solvents.

- ChemicalBook. (n.d.). 1-BROMO-2-NAPHTHALDEHYDE | 3378-82-3.

- MedChemExpress. (n.d.). 2-Naphthoic acid (Naphthalene-2-carboxylic acid) | Biochemical Assay Reagent.

Sources

A Comprehensive Technical Guide to the Synthesis and Theoretical Yield Calculation of 1-Bromo-2-naphthoic Acid

This guide provides an in-depth exploration of the synthesis of 1-bromo-2-naphthoic acid, a versatile intermediate in organic synthesis.[1] Primarily aimed at researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol and offers a rigorous, step-by-step methodology for calculating the theoretical yield. The principles and techniques discussed herein are foundational to ensuring experimental reproducibility and optimizing reaction efficiency.

Introduction: The Synthetic Utility of this compound

This compound (C₁₁H₇BrO₂) is a key organic building block characterized by a naphthalene core substituted with a bromine atom and a carboxylic acid group.[1][2] This bifunctional arrangement is of significant interest to synthetic chemists. The bromine atom serves as an excellent leaving group, rendering the molecule amenable to a variety of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations for the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the carboxylic acid moiety offers a handle for transformations like esterification, amidation, or reduction. This dual reactivity makes it an invaluable precursor for the synthesis of complex molecules, including pharmaceuticals, advanced materials, and probes for human cytochrome P450 enzymes.[1]

Synthetic Strategy: The Sandmeyer Reaction

A reliable and widely recognized method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[3][4][5] This reaction provides a strategic pathway to install a bromine atom onto the naphthalene scaffold, a transformation that can be challenging to achieve with high regioselectivity through direct electrophilic bromination. The synthesis of this compound can be efficiently accomplished from 1-amino-2-naphthoic acid via a two-step sequence involving diazotization followed by a copper(I) bromide-mediated substitution.

The overall balanced chemical equation for this transformation is:

C₁₁H₉NO₂ + NaNO₂ + 2HBr → [C₁₁H₇N₂O₂]⁺Br⁻ + NaBr + 2H₂O [C₁₁H₇N₂O₂]⁺Br⁻ --(CuBr)--> C₁₁H₇BrO₂ + N₂

Reaction Mechanism: The process begins with the diazotization of the primary aromatic amine (1-amino-2-naphthoic acid) with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrobromic acid.[6][7] This forms a diazonium salt intermediate. The reaction is conducted at low temperatures (0-5 °C) as diazonium salts are generally unstable at higher temperatures.[8]

In the second step, the diazonium salt is treated with copper(I) bromide. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[3]

Core Principles of Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of a product that can be synthesized from a given set of reactants, assuming 100% reaction efficiency with no loss of material. Calculating the theoretical yield is a critical step in evaluating the success of a chemical reaction and is essential for process optimization and scale-up. The calculation is fundamentally based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reagent.

Identifying the Limiting Reagent

The limiting reagent (or limiting reactant) is the reactant that is completely consumed first in a chemical reaction.[9] Once the limiting reagent is depleted, the reaction ceases, regardless of the quantities of other reactants present. Therefore, the amount of product formed is dictated by the initial amount of the limiting reagent.[10]

To identify the limiting reagent:

-

Calculate the number of moles of each reactant.[11]

-

Divide the number of moles of each reactant by its stoichiometric coefficient from the balanced chemical equation.

-

The reactant with the smallest resulting value is the limiting reagent.

Step-by-Step Calculation of Theoretical Yield

The following steps provide a systematic approach to calculating the theoretical yield for the synthesis of this compound.

Step 1: Write the Balanced Chemical Equation As established, the synthesis from 1-amino-2-naphthoic acid proceeds with a 1:1 stoichiometric relationship to the final product. C₁₁H₉NO₂ (1-amino-2-naphthoic acid) → C₁₁H₇BrO₂ (this compound)

Step 2: Determine the Moles of Reactants Using a hypothetical experimental setup, assume the following starting quantities:

-

Mass of 1-amino-2-naphthoic acid: 5.00 g

-

Mass of sodium nitrite: 2.00 g

Calculate the moles of each reactant using their respective molecular weights:

-

Moles = Mass (g) / Molecular Weight ( g/mol )[10]

Step 3: Identify the Limiting Reagent Based on the 1:1 stoichiometry between 1-amino-2-naphthoic acid and sodium nitrite in the diazotization step, the reactant with the fewer number of moles is the limiting reagent.

Step 4: Calculate the Moles of Product The number of moles of the product is determined by the number of moles of the limiting reagent, adjusted for the stoichiometric ratio. In this synthesis, the ratio between the limiting reagent (1-amino-2-naphthoic acid) and the product is 1:1.

Step 5: Calculate the Theoretical Yield in Grams Multiply the calculated moles of the product by its molecular weight to obtain the theoretical yield in grams.[12]

-

Theoretical Yield (g) = Moles of Product × Molecular Weight of Product

Quantitative Data Summary

The table below summarizes the necessary data for our example calculation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Used (g) | Moles (mol) | Stoichiometric Ratio (to Product) |

| 1-Amino-2-naphthoic acid | C₁₁H₉NO₂ | 187.19 | 5.00 | 0.0267 | 1 |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.00 | 0.0290 | 1 |

| This compound | C₁₁H₇BrO₂ | 251.08[1][2] | - | - | 1 |

Calculation Example:

-

Moles of Reactants:

-

Moles of 1-amino-2-naphthoic acid = 5.00 g / 187.19 g/mol = 0.0267 mol

-

Moles of sodium nitrite = 2.00 g / 69.00 g/mol = 0.0290 mol

-

-

Limiting Reagent:

-

Comparing the moles, 0.0267 mol (1-amino-2-naphthoic acid) < 0.0290 mol (sodium nitrite). Therefore, 1-amino-2-naphthoic acid is the limiting reagent .

-

-

Moles of Product:

-

Since the stoichiometry is 1:1, the moles of this compound that can be formed is 0.0267 mol.

-

-

Theoretical Yield:

-

Theoretical Yield = 0.0267 mol × 251.08 g/mol = 6.70 g

-

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis. The causality behind key steps is explained to provide field-proven insights.

Materials:

-

1-Amino-2-naphthoic acid (5.00 g, 0.0267 mol)

-

Concentrated Hydrobromic Acid (48%, ~25 mL)

-

Sodium Nitrite (NaNO₂, 2.00 g, 0.0290 mol)

-

Copper(I) Bromide (CuBr, ~3.0 g)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt:

-

In a 250 mL beaker, suspend 5.00 g of 1-amino-2-naphthoic acid in 15 mL of concentrated hydrobromic acid and 15 mL of water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Causality: Low temperature is crucial to prevent the premature decomposition of the diazonium salt.

-

Slowly add a solution of 2.00 g of sodium nitrite in 8 mL of water dropwise. Maintain the temperature below 5 °C throughout the addition. Causality: A slow, dropwise addition prevents a sudden exotherm and localized concentration buildup, ensuring controlled formation of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate 500 mL flask, dissolve approximately 3.0 g of copper(I) bromide in 10 mL of concentrated hydrobromic acid with gentle warming. Cool this solution to room temperature.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Causality: The addition of the diazonium salt to the copper catalyst initiates the decomposition and substitution, which is often accompanied by vigorous evolution of nitrogen gas. A controlled addition is a critical safety measure.

-

After the initial effervescence subsides, gently warm the reaction mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove copper salts and any remaining acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetic acid) to obtain the purified this compound.

-

Dry the purified crystals in a vacuum oven. Weigh the final product to determine the actual yield.

-

Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion